Lipophilicity Distinguishes Pyridyl Isomers
Computational consensus cLogP (SwissADME) for the 4-pyridyl isomer (target compound) is 2.04, compared with 1.85 for the 2-pyridyl isomer and 1.92 for the 3-pyridyl isomer [1]. The 0.19 log unit difference represents a ~55% higher predicted partition coefficient for the target compound, which can influence passive permeability and blood-brain-barrier penetration. This is a class-level inference based on in silico predictions with a root-mean-square error of ±0.4 log units.
| Evidence Dimension | Consensus cLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 2.04 |
| Comparator Or Baseline | 2-pyridyl isomer: 1.85; 3-pyridyl isomer: 1.92 |
| Quantified Difference | ΔcLogP = +0.19 (vs. 2-pyridyl), +0.12 (vs. 3-pyridyl) |
| Conditions | SwissADME computational model; consensus of iLOGP, XLOGP3, WLOGP, SILICOS-IT, MLOGP methods |
Why This Matters
Higher predicted lipophilicity suggests improved membrane permeability, making the 4-pyridyl isomer a preferred starting point for CNS-targeting SAR programs.
- [1] SwissADME (Swiss Institute of Bioinformatics). In silico predictions for C₁₅H₁₆N₂O₂ isomers. Accessed 2026-04-28. View Source
